1'-[(2,3-Dimethylphenyl)carbamothioyl]-1,4'-bipiperidine-4'-carboxamide
Description
1'-[(2,3-Dimethylphenyl)carbamothioyl]-1,4'-bipiperidine-4'-carboxamide is a bipiperidine derivative featuring a carboxamide group at the 4'-position and a carbamothioyl moiety substituted with a 2,3-dimethylphenyl group at the 1'-position.
Properties
IUPAC Name |
1-[(2,3-dimethylphenyl)carbamothioyl]-4-piperidin-1-ylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4OS/c1-15-7-6-8-17(16(15)2)22-19(26)23-13-9-20(10-14-23,18(21)25)24-11-4-3-5-12-24/h6-8H,3-5,9-14H2,1-2H3,(H2,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDJPTZODCZVFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)N2CCC(CC2)(C(=O)N)N3CCCCC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1’-[(2,3-Dimethylphenyl)carbamothioyl]-1,4’-bipiperidine-4’-carboxamide typically involves the reaction of 2,3-dimethylphenyl isothiocyanate with 1,4’-bipiperidine-4’-carboxamide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetone, and the mixture is heated to around 50°C and stirred for several hours to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1’-[(2,3-Dimethylphenyl)carbamothioyl]-1,4’-bipiperidine-4’-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
1’-[(2,3-Dimethylphenyl)carbamothioyl]-1,4’-bipiperidine-4’-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1’-[(2,3-Dimethylphenyl)carbamothioyl]-1,4’-bipiperidine-4’-carboxamide involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their distinguishing features:
Key Structural and Functional Differences
Substituent Chemistry: The target compound’s thiourea group (NH-CS-N) distinguishes it from Pipamperone’s ketone-containing side chain and the simpler carboxamide derivative. Pipamperone’s 4-(4-fluorophenyl)-4-oxobutyl chain increases lipophilicity, facilitating blood-brain barrier penetration, a critical feature for antipsychotic activity . The chloroacetyl analog () introduces a reactive electrophilic group, likely contributing to its irritant properties and limiting therapeutic utility .
Pharmacological Implications :
- Pipamperone’s fluorophenyl group may enhance metabolic stability compared to the target compound’s dimethylphenyl group, which could increase steric hindrance or alter cytochrome P450 interactions .
- The absence of substituents in (1,4'-Bipiperidine)-4'-carboxamide () suggests minimal bioactivity, highlighting the importance of side-chain modifications for target engagement .
Synthetic Routes :
- The target compound’s thiourea group is likely synthesized via reaction of 1,4'-bipiperidine-4'-carboxamide with 2,3-dimethylphenyl isothiocyanate .
- Pipamperone’s synthesis involves alkylation of the bipiperidine core with a 4-(4-fluorophenyl)-4-oxobutyl halide .
Research Findings and Data Gaps
- Pipamperone : Clinically validated as an antipsychotic, with well-documented pharmacokinetics and safety. Its fluorine atom optimizes lipophilicity and binding to dopamine receptors .
- Target Compound: No experimental data are available in the provided evidence. Theoretical advantages include enhanced hydrogen bonding (via thiourea) and reduced off-target effects (due to dimethylphenyl steric bulk).
- Safety Concerns : The chloroacetyl derivative’s irritant properties underscore the reactivity risks of certain substituents, whereas Pipamperone’s long-term use is associated with extrapyramidal side effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
